molecular formula C20H20FN2O4P B11405641 dimethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

dimethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11405641
M. Wt: 402.4 g/mol
InChI Key: JGXBADIWAQYAPT-JLHYYAGUSA-N
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Description

Dimethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives, while reduction could yield various reduced forms of the compound .

Scientific Research Applications

Dimethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives and oxazole-containing molecules. Examples include:

Uniqueness

Dimethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H20FN2O4P

Molecular Weight

402.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C20H20FN2O4P/c1-25-28(24,26-2)20-19(22-14-16-8-11-17(21)12-9-16)27-18(23-20)13-10-15-6-4-3-5-7-15/h3-13,22H,14H2,1-2H3/b13-10+

InChI Key

JGXBADIWAQYAPT-JLHYYAGUSA-N

Isomeric SMILES

COP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=C(C=C3)F)OC

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=C(C=C3)F)OC

Origin of Product

United States

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